N-(2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-ethyl-3-piperidinamine
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Overview
Description
N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine is a complex organic compound with a unique structure that includes a benzothiepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiepin Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiepin ring.
Chlorination: Introduction of the chlorine atom at the 3-position of the benzothiepin ring.
Attachment of the Piperidine Moiety: This involves the reaction of the chlorinated benzothiepin with 1-ethylpiperidin-3-amine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzothiepin derivatives.
Scientific Research Applications
N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interaction with various biological targets and its potential as a drug candidate.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine involves its interaction with specific molecular targets in the body. It may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl) N-tert-butylcarbamate
- 1-(3-chloro-5,6-dihydrobenzobbenzothiepin-5-yl)-3-phenylurea
Uniqueness
N-(3-chloro-5,6-dihydrobenzobbenzothiepin-6-yl)-1-ethylpiperidin-3-amine is unique due to its specific substitution pattern and the presence of the piperidine moiety, which may confer distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C21H25ClN2S |
---|---|
Molecular Weight |
373g/mol |
IUPAC Name |
N-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-1-ethylpiperidin-3-amine |
InChI |
InChI=1S/C21H25ClN2S/c1-2-24-11-5-6-17(14-24)23-19-13-15-12-16(22)9-10-20(15)25-21-8-4-3-7-18(19)21/h3-4,7-10,12,17,19,23H,2,5-6,11,13-14H2,1H3 |
InChI Key |
RONGSPKZYAIJGX-UHFFFAOYSA-N |
SMILES |
CCN1CCCC(C1)NC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Canonical SMILES |
CCN1CCCC(C1)NC2CC3=C(C=CC(=C3)Cl)SC4=CC=CC=C24 |
Origin of Product |
United States |
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